N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE
Description
N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that features a furan ring, a methoxy group, and a sulfonylated pyrrolidine moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-30-20-10-9-17(23(27)24-14-19-8-5-11-31-19)12-21(20)32(28,29)25-15-18(13-22(25)26)16-6-3-2-4-7-16/h2-12,18H,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGDVYABFGIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the appropriate precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride.
Final Coupling: The final step involves coupling the furan-2-ylmethyl intermediate with the sulfonylated pyrrolidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound may be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonylated pyrrolidine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE: Lacks the sulfonylated pyrrolidine moiety.
N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE: Lacks the methoxy group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE is unique due to the presence of both the methoxy group and the sulfonylated pyrrolidine moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
